Indibulin - 204205-90-3

Indibulin

Catalog Number: EVT-270945
CAS Number: 204205-90-3
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]-glyoxyl-amid), also known as ZIO-301 or D-24851, is a synthetic small molecule that acts as a microtubule destabilizing agent. [, , , ] It belongs to the class of indolylglyoxyl amides, which have gained interest as potential anti-cancer agents. [] Indibulin is distinguished from other microtubule inhibitors by its unique binding site on tubulin and its ability to differentiate between mature neuronal and non-neuronal tubulin. [, ] This selectivity contributes to its reduced neurotoxicity compared to other microtubule-targeting agents. [, ]

Future Directions
  • Optimization of its pharmacokinetic properties: Enhancing its solubility and bioavailability could lead to improved therapeutic outcomes. []
  • Exploration of its efficacy in combination therapies: Synergistic effects with other anti-cancer agents could enhance treatment efficacy. [, ]
  • Further investigation of its mechanism of action: A deeper understanding of its interaction with tubulin and its impact on microtubule dynamics could facilitate the design of more potent and selective analogues. [, ]
  • Investigation of its potential in other therapeutic areas: Given its impact on microtubule dynamics, exploring its application in diseases beyond cancer, such as neurodegenerative disorders, could be promising. []

Paclitaxel (Taxol)

Relevance: While both indibulin and paclitaxel affect microtubule dynamics, they act via contrasting mechanisms. [] Paclitaxel stabilizes microtubule polymers, while indibulin destabilizes them. [] Furthermore, indibulin displays activity against taxane-resistant tumor cell lines, suggesting a potential role in overcoming drug resistance. [, ]

Vincristine

Relevance: Similar to vinblastine, vincristine shares indibulin's ability to disrupt microtubules but differs in its interaction with specific tubulin isotypes. [] Vincristine does not demonstrate the same selectivity for non-neuronal tubulin that indibulin exhibits, contributing to its neurotoxic side effects. []

C12

Relevance: C12 shares its binding site on tubulin with colchicine. [] Indibulin, also binding at or near the colchicine site, can inhibit the binding of C12 to tubulin, [] suggesting competitive binding. This finding supports the classification of indibulin as a colchicine-site binder with potentially distinct pharmacological properties compared to other agents in this class.

5-Fluorouracil (5-FU)

Relevance: While 5-FU does not directly target microtubules like indibulin, studies have shown synergy between the two drugs in vitro and in vivo. [] This synergy suggests a potential for combining indibulin with 5-FU to enhance anti-cancer activity and potentially overcome drug resistance, as seen with taxane-resistant cell lines. []

Erlotinib

Relevance: Although erlotinib's mechanism of action differs from that of indibulin, preclinical studies demonstrate a strong synergistic effect when the two drugs are combined in a non-small cell lung cancer cell line (A549). [] This finding suggests a potential for combination therapy to enhance antitumor activity.

Classification and Source

Indibulin is classified as a tubulin inhibitor, specifically targeting the microtubule dynamics that are essential for cell division. It has been studied primarily in the context of cancer treatment due to its ability to disrupt mitotic processes in cancer cells. Indibulin was developed as part of a broader effort to create effective chemotherapeutic agents with reduced side effects compared to traditional treatments. Notably, it has shown minimal neurotoxicity in preclinical studies, making it a candidate for further clinical evaluation .

Synthesis Analysis

The synthesis of indibulin involves several intricate steps that can be summarized as follows:

  1. Starting Materials: The synthesis begins with the reaction of benzaldehyde derivatives with methyl vinyl ketone, utilizing sodium cyanide as a catalyst in dimethylformamide to produce 1-aryl-1,4-pentanediones.
  2. Formation of Pyrrole Derivatives: The diketones are then reacted under Paal-Knorr conditions with benzylamine derivatives in the presence of para-toluenesulfonic acid as a catalyst in refluxing ethanol. This step yields N-benzylpyrrole derivatives.
  3. Final Compound Formation: The pyrrole derivatives are treated with oxalyl chloride in dichloromethane and triethylamine to form acid chlorides, which are subsequently reacted with 4-aminopyridine to yield the final indibulin compound .

This multi-step process highlights the complexity involved in synthesizing indibulin and its analogs while ensuring structural integrity and biological activity.

Molecular Structure Analysis

Indibulin's molecular structure is characterized by its unique arrangement that facilitates its interaction with tubulin. The compound's structure can be represented as follows:

  • Molecular Formula: C19_{19}H21_{21}N3_{3}O
  • Molecular Weight: Approximately 305.39 g/mol

The structure includes a pyrrole ring that is essential for its biological activity, along with various substituents that enhance its binding affinity to tubulin. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm the integrity of synthesized compounds .

Chemical Reactions Analysis

Indibulin participates in several significant chemical reactions:

  • Tubulin Polymerization Inhibition: Indibulin binds to tubulin dimers, preventing their assembly into microtubules. This inhibition leads to a decrease in microtubule dynamics and stability.
  • Cell Cycle Arrest: The compound induces mitotic arrest by disrupting normal spindle formation during cell division, which can lead to apoptosis in cancer cells.

These reactions underscore indibulin's role as an effective anticancer agent by directly interfering with cellular processes critical for tumor growth .

Mechanism of Action

Indibulin operates primarily through the following mechanisms:

  1. Microtubule Dynamics Disruption: By dampening microtubule dynamics, indibulin reduces the frequency of catastrophes (the transition from growth to shrinkage) and rescues (the transition from shrinkage back to growth) of microtubules.
  2. Mitotic Checkpoint Activation: Indibulin activates checkpoint proteins such as Mad2 and BubR1 during mitosis, leading to improper chromosome alignment and increased tension at kinetochores.
  3. Induction of Apoptosis: Following mitotic arrest, cells treated with indibulin often undergo apoptosis due to prolonged disruption of cellular homeostasis .

This multifaceted mechanism highlights indibulin's potential effectiveness against various cancer types.

Physical and Chemical Properties Analysis

Indibulin exhibits several notable physical and chemical properties:

  • Solubility: Indibulin has poor aqueous solubility, which poses challenges for formulation and delivery in clinical settings.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not widely reported but is crucial for understanding its thermal stability.

These properties must be considered when developing formulations for therapeutic use .

Applications

Indibulin's primary application lies in oncology, particularly for treating various cancers such as breast cancer. Its ability to inhibit tubulin polymerization makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects like peripheral neuropathy commonly associated with other tubulin inhibitors.

Recent studies have explored indibulin analogs that may offer improved potency or reduced toxicity profiles, further expanding its potential applications in cancer therapy .

Introduction to Indibulin as a Microtubule-Targeting Agent

Discovery and Development of Indibulin in Anticancer Research

Indibulin (N-[pyridin-4-yl]-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid; D-24851; ZIO-301) represents a significant milestone in the rational design of third-generation microtubule-targeting agents. Discovered through systematic screening of synthetic small molecules, indibulin emerged as a potent destabilizer of microtubules with broad-spectrum antitumor activity. Its identification stemmed from efforts to overcome the limitations of classical antimitotics—particularly their dose-limiting neurotoxicities—while maintaining efficacy against diverse cancer types [6]. Indibulin binds to tubulin heterodimers, inhibiting microtubule polymerization and disrupting mitotic spindle assembly, ultimately triggering apoptosis in rapidly proliferating cancer cells. This mechanism aligns with established microtubule-targeting chemotherapeutics, but indibulin distinguishes itself through a unique neurotoxicity profile [6].

Preclinical studies demonstrated indibulin's potent antitumor activity across multiple human tumor xenograft models and murine tumors in vivo. Unlike many microtubule inhibitors, indibulin maintained efficacy against various cancer cell lines while exhibiting no significant central or peripheral nervous system toxicity in animal models—a finding that sparked considerable interest in its clinical potential [6]. This favorable preclinical safety profile, combined with its broad antitumor activity, propelled indibulin into phase I clinical trials for advanced solid tumors. Its development signifies a strategic shift toward designing microtubule-targeting agents that selectively target tumor cells while sparing neurons, addressing a critical limitation of existing therapies [5] [6].

Structural Classification Within the α-Ketoamide Pharmacophore Family

Indibulin belongs to the structurally distinct α-ketoamide pharmacophore family, characterized by a central glyoxylamide bridge (-CO-CO-NH-) connecting two aromatic systems. Its molecular architecture features three critical components: (1) a 1-(4-chlorobenzyl)indole moiety, (2) a glyoxylamide linker, and (3) a 4-pyridyl terminal group. This arrangement positions the molecule within the broader class of indolylglyoxylamide derivatives, which have demonstrated diverse pharmacological activities, including microtubule disruption [2] [6].

  • Molecular Architecture and Key Features:
  • Indole Core: Serves as a privileged scaffold in medicinal chemistry, facilitating interactions with hydrophobic pockets in the tubulin binding site.
  • Glyoxylamide Linker: Provides hydrogen-bond acceptor and donor capabilities through its keto and amide carbonyl groups, enabling critical interactions with tubulin residues.
  • 4-Pyridyl Group: Imparts essential electronic properties and serves as a hydrogen-bond acceptor. This moiety is indispensable for indibulin's unique selectivity toward non-neuronal tubulin [6].

Structure-activity relationship (SAR) studies have revealed the critical importance of the pyridyl moiety for indibulin's unique pharmacological profile. When researchers replaced the pyridyl group with other aromatic systems, the resulting analogues lost their ability to discriminate between neuronal and non-neuronal tubulin isoforms. This modification resulted in compounds exhibiting neurotoxicity comparable to classical microtubule inhibitors, confirming that the pyridyl group is essential for indibulin's selective mechanism [6].

Table 1: Key Structural Components of Indibulin and Their Functional Roles

Structural ElementChemical FeaturesFunctional Role in Tubulin Interaction
1-(4-Chlorobenzyl)indoleHydrophobic aromatic systemBinds to hydrophobic pockets in β-tubulin
Glyoxylamide linkerα-Ketoamide functional groupForms hydrogen bonds with tubulin residues
4-Pyridyl groupBasic nitrogen, hydrogen-bond acceptorConfers selectivity for non-neuronal tubulin

Comparative Analysis with Classical Microtubule Inhibitors (Taxanes, Vinca Alkaloids)

Indibulin differs fundamentally from classical microtubule inhibitors in its mechanism of action, binding site, and resistance profile. While taxanes (e.g., paclitaxel, docetaxel) stabilize microtubules and vinca alkaloids (e.g., vinblastine, vincristine) promote their depolymerization, indibulin acts primarily as a microtubule-destabilizing agent that binds at or near the colchicine site on β-tubulin rather than the vinca or taxane domains [1] [9].

  • Mechanistic Differentiation:
  • Microtubule Dynamics: Taxanes suppress microtubule dynamics by stabilizing GDP-bound tubulin in microtubules, while vinca alkaloids induce spiral polymerization of tubulin, sequestering dimers and preventing microtubule assembly. Indibulin directly inhibits tubulin polymerization without forming aberrant polymer structures, acting at substoichiometric concentrations to disrupt microtubule dynamics [1] [9].
  • Binding Specificity: Unlike vinca alkaloids that bind preferentially to microtubule ends, indibulin's binding site overlaps with the colchicine domain. However, its molecular interactions differ significantly from classical colchicine-site binders due to its unique α-ketoamide structure [1] [6].

  • Resistance Profiles:

  • Multidrug Resistance (MDR): Taxanes and vinca alkaloids are notoriously susceptible to P-glycoprotein (P-gp)-mediated efflux, a major resistance mechanism in cancer therapy. Indibulin demonstrates minimal interaction with P-gp efflux pumps, maintaining efficacy against tumor cells that overexpress these transporters [1] [6].
  • Tubulin Isotype Sensitivity: Taxane resistance frequently correlates with increased expression of βIII-tubulin isotype. Indibulin retains activity against tumor cells overexpressing βIII-tubulin, suggesting a distinct interaction with tubulin isotypes that may circumvent this common resistance pathway [6] [9].

  • Neuronal Selectivity: The most distinguishing feature of indibulin is its differential activity toward mature neuronal versus non-neuronal tubulin. Post-translational modifications (glutamylation, glycylation, detyrosination) characteristic of stable neuronal microtubules appear to obstruct indibulin's access to its binding site, explaining its minimal neurotoxicity. In contrast, taxanes and vinca alkaloids potently disrupt both neuronal and non-neuronal microtubules, leading to significant neurotoxicity [6].

Table 2: Comparative Analysis of Indibulin and Classical Microtubule Inhibitors

PropertyIndibulinTaxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vinblastine)
Chemical ClassSynthetic indolylglyoxylamideNatural/semisynthetic taxanesNatural/semisynthetic alkaloids
Primary MechanismMicrotubule destabilizationMicrotubule stabilizationMicrotubule depolymerization
Binding SiteColchicine domain (β-tubulin)Taxane site (β-tubulin interior)Vinca domain (β-tubulin interface)
Neurotoxicity ProfileMinimal preclinical neurotoxicityDose-limiting peripheral neuropathyAutonomic & peripheral neuropathy
P-gp SusceptibilityLowHighHigh
βIII-Tubulin ResistanceRetains activityCompromised activityVariable effect
Clinical StatusPhase I trialsFDA-approved (multiple indications)FDA-approved (multiple indications)
  • Therapeutic Implications: Indibulin's unique properties position it as a promising candidate for overcoming key limitations of conventional microtubule-targeting chemotherapy. Its lack of neurotoxicity could enable higher dosing intensity and improved quality of life for patients. Additionally, its activity against MDR-positive tumors and βIII-tubulin-overexpressing cells suggests potential utility in treating resistant malignancies. The indole scaffold, shared with other clinical agents like axitinib and pazopanib, provides a versatile platform for further structural optimization [1] [5] [6].

Table 3: Indibulin Structure-Activity Relationship (SAR) Highlights

Structural ModificationEffect on Microtubule ActivityEffect on Neuronal Selectivity
Pyridyl group retentionMaintains potent destabilizing activityPreserves discrimination for non-neuronal tubulin
Pyridyl replacementVariable effects on potencyAbolishes neuronal selectivity
Indole substitutionEnhanced potency with 3,4,5-trimethoxy phenyl groupsUnknown
Chlorobenzyl modificationDecreased activity in some analoguesMinimal effect on selectivity
  • Future Directions: The indibulin pharmacophore provides a foundation for developing next-generation microtubule-targeting agents. Structural hybridization strategies—merging indibulin's α-ketoamide framework with privileged motifs from other microtubule inhibitors—could yield compounds with enhanced potency, broader spectrum, and improved pharmaceutical properties. Particularly promising is the incorporation of the 3,4,5-trimethoxyphenyl substitution pattern found in colchicine-site binders like combretastatin, which significantly enhances tubulin binding affinity [4] [5].

Properties

CAS Number

204205-90-3

Product Name

Indibulin

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)

InChI Key

SOLIIYNRSAWTSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

D 24851
D-24851
indibulin
N-(pyridin-4-yl)-(1-(4-chlorobenzyl)indol-3-yl)glycoxylamide
N-(pyridin-4-yl)-(1-(4-chlorobenzyl)indol-3-yl)glyoxylamide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.